![molecular formula C21H19NO4 B2903517 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide CAS No. 929505-22-6](/img/structure/B2903517.png)
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide, also known as BMCC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMCC is a cyclopropane-containing compound that has been shown to have a range of biological effects, including anti-tumor and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is not fully understood, but it is thought to involve the modulation of ion channels, particularly the voltage-gated sodium channel Nav1.7. This compound has been shown to bind to the Nav1.7 channel and inhibit its activity, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been shown to have analgesic effects, making it a potential therapeutic agent for pain management. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been extensively studied, and there is a wealth of information available on its biological effects. However, one limitation of using this compound in lab experiments is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers and experimental subjects.
Orientations Futures
There are several potential future directions for research on N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety. Additionally, this compound may have potential applications in neuroscience, particularly in the treatment of pain and other neurological conditions. Further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide involves the reaction of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer biology, inflammation, and neuroscience. In cancer biology, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease. In neuroscience, this compound has been studied for its potential to modulate the activity of ion channels, which are involved in the communication between neurons.
Propriétés
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-12-17-10-7-15(22-21(24)14-3-4-14)11-18(17)26-20(12)19(23)13-5-8-16(25-2)9-6-13/h5-11,14H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXIVLZCDMOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

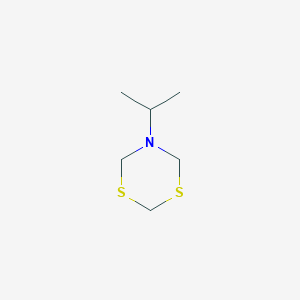


![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2903439.png)
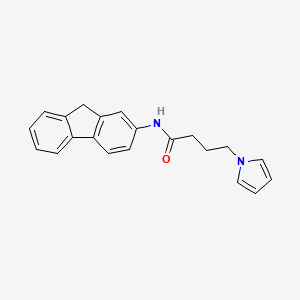
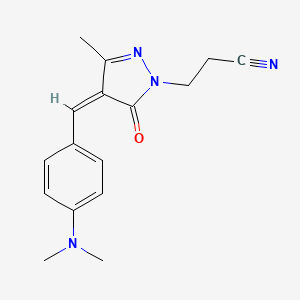
![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2903445.png)
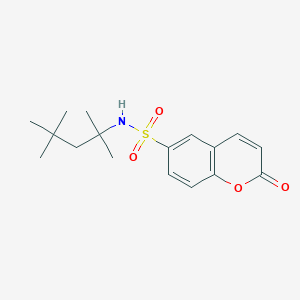
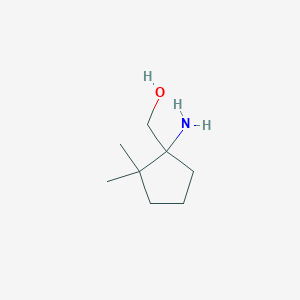
![2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2903449.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2903450.png)
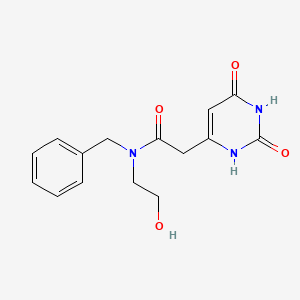
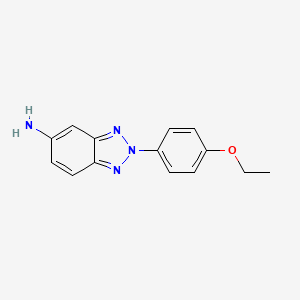
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2903455.png)